4-[3-(Benzyloxy)phenyl]butanoic acid
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Overview
Description
4-[3-(Benzyloxy)phenyl]butanoic acid is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
The synthesis of 4-[3-(Benzyloxy)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and benzyl bromide.
Reaction Conditions: The initial step involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde using benzyl bromide in the presence of a base like potassium carbonate to form 3-benzyloxybenzaldehyde.
Formation of the Acid: The next step involves the reaction of 3-benzyloxybenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by acidic workup to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[3-(Benzyloxy)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[3-(Benzyloxy)phenyl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[3-(Benzyloxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
4-[3-(Benzyloxy)phenyl]butanoic acid can be compared with similar compounds such as:
4-(Benzyloxy)phenylboronic acid: This compound has a boronic acid group instead of a butanoic acid chain, leading to different reactivity and applications.
4-(Benzyloxy)butanoic acid:
The uniqueness of this compound lies in its specific structure, which combines the benzyloxy group with a phenyl ring and a butanoic acid chain, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-17(19)11-5-9-14-8-4-10-16(12-14)20-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,11,13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEKKKRGMSOREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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